6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-1,3-diazinan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXSOJQMAYEVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392413 | |
| Record name | SBB059861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-93-2 | |
| Record name | NSC44128 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB059861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of prostate cancer.
Mechanism of Action
The mechanism of action of 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit key enzymes involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thioxo group and methyl substitution. Below is a comparison with related pyrimidinones:
Key Observations :
Pharmacological Activity Comparison
Anticancer Activity:
- This compound Derivatives : Exhibit IC₅₀ values of 2.5–8.7 µM against PC-3 and LNCaP prostate cancer cells, with enantiopure forms showing enhanced efficacy due to stereochemical recognition by cellular targets .
- 1-Amino-6-phenyl-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one: A structurally related compound () lacks the 6-methyl group but includes a thiophene moiety. Its anticancer activity is undocumented, though its synthesis yield (73%) and spectral properties (IR: 1727 cm⁻¹ for C=O; NMR: δ 9.80 for NH) suggest stability for further testing .
Spectral and Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one, and how are the products characterized?
- Methodological Answer : The compound is synthesized via alkylation of its thiopyrimidinone precursor using dimethyl sulfate (Method A: K₂CO₃/EtOH) or methyl iodide (Method B: MeONa/MeOH) . Both methods yield high-purity crystalline products. Characterization involves:
- 1H NMR spectroscopy to confirm substitution patterns.
- Elemental analysis to verify composition.
- Chromatographic techniques (e.g., HPLC) for purity assessment.
- Melting point determination to validate crystallinity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?
- Methodological Answer :
- 1H NMR identifies hydrogen environments, particularly the thioxo (C=S) and methyl groups.
- IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- Mass spectrometry determines molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as demonstrated in related pyrimidinone derivatives .
Advanced Research Questions
Q. How can researchers optimize the alkylation of the thio group in this compound?
- Methodological Answer :
- Reagent selection : Dimethyl sulfate in K₂CO₃/EtOH offers higher yields for bulkier substituents, while methyl iodide in MeONa/MeOH is preferable for smaller alkyl groups due to steric effects .
- Temperature control : Maintain 140°C during amination with aromatic amines to ensure complete substitution without side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. How should discrepancies in biological activity data among derivatives be analyzed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., aryl groups, halides) and test pharmacological endpoints (e.g., anticonvulsant activity in vivo) .
- Statistical modeling : Use multivariate analysis to correlate electronic (Hammett constants) or steric (Taft parameters) effects with activity trends.
- Biological target validation : Employ in vitro assays (e.g., enzyme inhibition) to isolate mechanisms, as seen in related pyrimidinone derivatives targeting neurological pathways .
Q. What computational approaches are used to predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulates binding to biological targets (e.g., GABA receptors for anticonvulsant activity) using software like AutoDock or Schrödinger .
- MD simulations : Assess stability of ligand-receptor complexes over time under physiological conditions .
Data Contradiction Resolution
Q. How can conflicting solubility or stability data for derivatives be reconciled?
- Methodological Answer :
- Controlled experiments : Repeat solubility tests under standardized conditions (e.g., pH 7.4 buffer, 25°C).
- HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis of thioxo groups).
- Crystallography : Compare crystal packing effects on stability, as seen in structurally similar compounds like 6-propyl-2-thioxo derivatives .
Tables for Key Data
| Derivative Substituent | Synthetic Yield (%) | Anticonvulsant ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| 3.1 (R=H) | 85 | 45 | |
| 3.4 (R=4-Br) | 78 | 28 | |
| 3.9 (R=3,4-diCl) | 92 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
